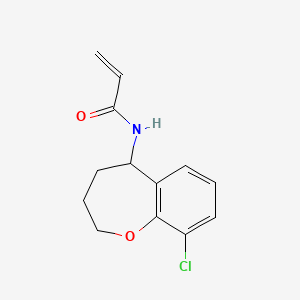

![molecular formula C20H13ClFN3OS B2918805 N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895016-96-3](/img/structure/B2918805.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered C3NS ring . Thiazole derivatives have been known for their diverse biological activities .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of substituted benzamides, such as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), has been detailed, demonstrating potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This research highlights the enzyme kinetics and pharmacokinetic properties, offering insights into their potential therapeutic applications in oncology (Borzilleri et al., 2006).

Antimicrobial Applications

- A study on substituted 2-aminobenzothiazoles derivatives explored their synthesis and evaluated their antimicrobial activity. This research provides insights into designing and synthesizing potent 2-aminobenzothiazoles derivatives, offering a new pathway towards combating microbial resistance (Anuse et al., 2019).

Anticancer Activity

- Research into thiazole-aminopiperidine hybrid analogues for the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors highlighted compounds with promising in vitro and antituberculosis activity. This work suggests potential applications in developing new antituberculosis therapies (Jeankumar et al., 2013).

Probe Development for Metal Ions

- A novel fluorescent probe based on benzothiazole and picolylamine derivatives demonstrated excellent selectivity for iron ions among other common metal ions. This development could pave the way for new methods in detecting and quantifying metal ions in various samples, showcasing the versatility of benzothiazole derivatives in analytical applications (Wei, 2012).

Novel Synthetic Pathways

- The development of pyridine-thiazole hybrid molecules as potential anticancer agents emphasized the synthesis of compounds with high antiproliferative activity against a panel of tumor cell lines. This research underscores the therapeutic potential of such hybrid molecules in oncology, demonstrating their ability to induce genetic instability in tumor cells (Ivasechko et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have shown to exhibit antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides .

Biochemical Pathways

Similar compounds have been shown to inhibit the cyclo-oxygenase pathways, which are involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

Similar compounds have shown significant anti-inflammatory and analgesic activities .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN3OS/c21-15-7-3-9-17-18(15)24-20(27-17)25(12-13-5-4-10-23-11-13)19(26)14-6-1-2-8-16(14)22/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKWAGJCZLRLAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2918729.png)

![2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B2918730.png)

![ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2918732.png)

![ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2918738.png)

![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)